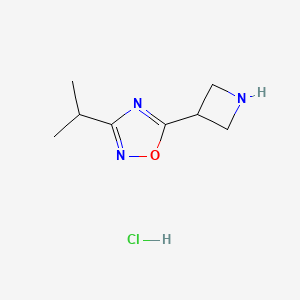

5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride

Descripción

Historical Context of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry

The historical development of 1,2,4-oxadiazole derivatives traces back to 1884 when Tiemann and Krüger achieved the first synthesis of these heterocycles, initially naming them furo[ab]diazoles. This pioneering work established the foundation for what would become one of the most extensively studied heterocyclic systems in medicinal chemistry. From these early beginnings until the 1960s, research on 1,2,4-oxadiazoles remained sporadic, with only occasional publications exploring their chemical properties and potential applications.

The transformation of 1,2,4-oxadiazoles from chemical curiosities to pharmaceutical powerhouses began in earnest during the 1960s and accelerated dramatically in subsequent decades. The recognition of their bioisosteric equivalency with ester and amide moieties proved to be a crucial turning point in their medicinal chemistry applications. This bioisosteric relationship allows 1,2,4-oxadiazoles to serve as stable replacements for metabolically labile functional groups, addressing a fundamental challenge in drug design where hydrolytic instability often compromises therapeutic efficacy.

The modern era of 1,2,4-oxadiazole research has witnessed an exponential increase in scientific interest, with the number of publications doubling in the last fifteen years. This surge in research activity has been driven by the discovery of diverse biological activities associated with 1,2,4-oxadiazole derivatives, including antimicrobial, anticancer, anti-inflammatory, neuroprotective, and antidiabetic properties. The heterocycle's ability to participate in specific intermolecular interactions, particularly hydrogen bonding, while maintaining chemical stability under physiological conditions, has made it an indispensable tool in contemporary drug design strategies.

Contemporary research has revealed that 1,2,4-oxadiazoles demonstrate remarkable versatility in their biological activities, with documented inhibitory potency against multiple enzyme targets including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, and various kinases. The structure-activity relationship studies conducted over the past decades have provided detailed insights into the molecular features that govern biological activity, enabling rational drug design approaches that maximize therapeutic potential while minimizing unwanted effects.

Significance of Azetidine-Containing Heterocycles in Drug Design

Azetidine-containing heterocycles have emerged as valuable scaffolds in medicinal chemistry due to their unique combination of ring strain, molecular rigidity, and biological activity potential. The four-membered azetidine ring system possesses considerable ring strain, which translates into distinctive reactivity patterns that can be strategically exploited under appropriate reaction conditions. This strain-driven reactivity, combined with significantly greater stability compared to three-membered aziridines, makes azetidines particularly attractive for pharmaceutical applications where controlled reactivity and stability are paramount considerations.

The pharmacological significance of azetidine-containing compounds spans a diverse range of therapeutic areas, with documented activities including anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, and analgesic properties. This broad spectrum of biological activities reflects the azetidine ring's ability to influence molecular conformation and binding interactions with various biological targets, making it a versatile pharmacophore for drug discovery applications.

The molecular rigidity conferred by the azetidine ring system provides several advantages in drug design, including enhanced selectivity for target proteins and improved pharmacokinetic properties. The constrained geometry of the four-membered ring restricts conformational flexibility, which can lead to more precise binding interactions with biological targets and potentially reduced off-target effects. This structural rigidity also contributes to metabolic stability, as the constrained ring system may be less susceptible to certain enzymatic degradation pathways compared to more flexible molecular frameworks.

Recent advances in azetidine synthesis have addressed historical challenges associated with the preparation of these heterocycles, opening new avenues for their incorporation into drug discovery programs. The development of improved synthetic methodologies has enabled medicinal chemists to explore azetidine-containing compounds more systematically, leading to the identification of novel therapeutic leads and the optimization of existing drug candidates.

The integration of azetidine moieties into larger molecular frameworks, such as the combination with oxadiazole rings exemplified by this compound, represents a sophisticated approach to drug design that leverages the complementary properties of multiple heterocyclic systems. This strategy allows medicinal chemists to fine-tune molecular properties and biological activities through the strategic combination of different structural elements.

Structural Uniqueness of Isopropyl-Substituted Oxadiazole Derivatives

The incorporation of isopropyl substituents into oxadiazole derivatives introduces distinctive structural and physicochemical properties that significantly influence biological activity and pharmacological behavior. Isopropyl groups, with their branched alkyl structure, provide a unique balance of hydrophobic character and steric bulk that can enhance selectivity for biological targets while maintaining favorable pharmacokinetic properties. The specific positioning of the isopropyl group at the 3-position of the 1,2,4-oxadiazole ring in compounds like this compound creates a defined three-dimensional molecular architecture that can influence binding interactions and biological activity profiles.

The structural uniqueness of isopropyl-substituted oxadiazole derivatives extends beyond simple steric considerations to encompass electronic effects and conformational preferences. The electron-donating nature of alkyl substituents can modulate the electronic distribution within the oxadiazole ring system, potentially affecting its interactions with biological targets and its chemical reactivity. The branched structure of the isopropyl group also introduces conformational constraints that can influence the overall molecular shape and binding geometry, factors that are crucial for optimizing drug-target interactions.

Comparative studies of different oxadiazole isomers have revealed significant differences in their physicochemical properties and biological activities. Research has demonstrated that 1,3,4-oxadiazole isomers typically exhibit an order of magnitude lower lipophilicity compared to their 1,2,4-oxadiazole counterparts, with these differences extending to metabolic stability, cardiac ion channel interactions, and aqueous solubility characteristics. These findings highlight the importance of both the oxadiazole isomer selection and the specific substitution pattern in determining the overall pharmaceutical profile of these compounds.

The strategic incorporation of isopropyl substituents into oxadiazole derivatives also provides opportunities for structure-activity relationship optimization. The branched alkyl chain can serve as a platform for further structural modifications, allowing medicinal chemists to fine-tune molecular properties through systematic variation of the substituent characteristics. This approach has proven particularly valuable in the development of compounds with enhanced target selectivity and improved pharmacological profiles.

Table 1: Structural Characteristics of this compound

Table 2: Comparative Analysis of Oxadiazole Isomer Properties

Propiedades

IUPAC Name |

5-(azetidin-3-yl)-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.ClH/c1-5(2)7-10-8(12-11-7)6-3-9-4-6;/h5-6,9H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVXUGFNCOJOHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Amidoxime and Carboxylic Acid Derivative Cyclization

The most classical and widely used method for synthesizing 1,2,4-oxadiazoles involves the cyclodehydration reaction between amidoximes and carboxylic acid derivatives (acyl chlorides, esters, or anhydrides). This approach is well documented and forms the backbone for preparing substituted 1,2,4-oxadiazoles, including those bearing alkyl and heterocyclic substituents such as azetidine.

- Reaction conditions: Amidoximes react with activated carboxylic acid derivatives under heating (often 80–120 °C) to induce cyclodehydration and ring closure.

- Catalysts and additives: Pyridine, triethylamine, or coupling reagents like EDC, DCC, CDI can be used to improve yields and reaction rates.

- Solvents: Common solvents include DMF, DMSO, or chlorinated solvents.

- Yields: Typically moderate to good (40–90%), depending on substrate reactivity and reaction conditions.

This method allows for the introduction of isopropyl groups via the corresponding carboxylic acid or acyl chloride derivatives and the azetidinyl substituent via amidoximes derived from azetidine precursors.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the heterocyclization of amidoximes and carboxylic acid derivatives, significantly reducing reaction times from hours to minutes while maintaining or improving yields.

- Advantages: Short reaction times (minutes vs. hours), higher yields, reduced solvent usage.

- Typical conditions: Amidoximes and acyl chlorides or esters irradiated in the presence of bases like K2CO3 or NH4F/Al2O3.

- Environmental impact: Reduced volatile organic solvents usage, aligning with green chemistry principles.

One-Pot Syntheses Using Superbases or Vilsmeier Reagents

Recent advances include one-pot syntheses where amidoximes react with esters or acids in the presence of superbases (NaOH/DMSO) or via activation of carboxylic acids by Vilsmeier reagents.

- Benefits: Simplified purification, moderate to excellent yields (up to 90%), and mild reaction conditions.

- Limitations: Some functional groups (e.g., –OH, –NH2) in substrates may limit applicability.

Specific Considerations for 5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole Hydrochloride

Azetidine Incorporation

The azetidine ring (a four-membered nitrogen-containing heterocycle) can be introduced via amidoximes derived from azetidin-3-yl precursors. Amidoximes are typically prepared by reacting the corresponding nitriles with hydroxylamine hydrochloride under basic or catalytic conditions.

- Preparation of azetidinyl amidoxime: Reaction of azetidine-3-carbonitrile with hydroxylamine hydrochloride.

- Subsequent cyclization: The azetidinyl amidoxime undergoes cyclodehydration with isopropyl-substituted carboxylic acid derivatives to form the oxadiazole ring.

Isopropyl Group Introduction

The isopropyl substituent at the 3-position of the oxadiazole ring is introduced via the corresponding isopropyl carboxylic acid derivative (e.g., isopropyl carboxylic acid, acyl chloride, or ester).

- Typical reagents: Isopropyl carboxylic acid or its activated derivatives.

- Reaction with amidoxime: Forms the 1,2,4-oxadiazole ring with the isopropyl group at the desired position.

Formation of the Hydrochloride Salt

The hydrochloride salt form is typically prepared by treating the free base 5-azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole with hydrochloric acid in an appropriate solvent (e.g., ether, ethanol).

- Purpose: Improves compound stability, solubility, and handling.

- Method: Bubbling dry HCl gas or adding HCl solution to the free base, followed by crystallization.

Detailed Synthetic Route Proposal

| Step | Reaction Type | Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Preparation of azetidinyl amidoxime | Azetidine-3-carbonitrile + hydroxylamine hydrochloride, base, reflux | Azetidin-3-yl amidoxime |

| 2 | Activation of isopropyl carboxylic acid | Isopropyl carboxylic acid + SOCl2 or oxalyl chloride, reflux | Isopropyl acyl chloride |

| 3 | Cyclodehydration (ring closure) | Azetidinyl amidoxime + isopropyl acyl chloride, pyridine or base, heat (80–120 °C) | 5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole (free base) |

| 4 | Salt formation | Free base + HCl in ethanol or ether, stirring, crystallization | This compound |

Research Findings and Data Analysis

Yield and Purity

- The cyclodehydration step typically yields 60–85% of the oxadiazole compound after purification.

- Microwave-assisted methods can improve yields by 10–15% and reduce reaction times from hours to under 30 minutes.

- Purification is commonly achieved by recrystallization or column chromatography.

Spectroscopic Characterization

- NMR (1H, 13C): Confirms the presence of azetidine ring protons, isopropyl methyl groups, and characteristic oxadiazole ring carbons.

- Mass Spectrometry: Confirms molecular ion peak consistent with the expected molecular weight.

- FTIR: Shows characteristic bands for oxadiazole ring (C=N and N–O stretches) and azetidine NH groups.

- Melting Point: Hydrochloride salt typically exhibits a sharp melting point indicative of purity.

Reaction Optimization Parameters

| Parameter | Typical Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | 80–120 °C | Higher temperature favors cyclization but may cause decomposition |

| Reaction Time | 2–6 hours (classical) / 10–30 min (microwave) | Longer time improves yield but risks side reactions |

| Solvent | DMF, DMSO, Pyridine | Polar aprotic solvents enhance reaction rate |

| Catalyst/Base | Pyridine, K2CO3 | Catalysts improve yield and selectivity |

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoxime, isopropyl acyl chloride | Heat, pyridine, 80–120 °C | 60–85 | Straightforward, well-established | Longer reaction time, solvent use |

| Microwave-Assisted Cyclization | Same as above + microwave | Microwave irradiation, minutes | 75–90 | Fast, higher yield, greener | Requires microwave equipment |

| One-Pot Superbase Method | Amidoxime, ester, NaOH/DMSO | Room temp, 4–24 h | 11–90 | Simple purification, mild conditions | Variable yields, substrate limitations |

| Salt Formation | Free base + HCl | Room temp, crystallization | Quantitative | Improves stability and solubility | Requires handling of HCl |

Análisis De Reacciones Químicas

5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives, including 5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride, possess significant anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, derivatives have been shown to inhibit the growth of tumor cells in vitro and in vivo models, suggesting their potential as chemotherapeutic agents .

Neuropharmacological Effects

The compound has also been explored for its neuropharmacological effects. It has been implicated in the modulation of neurotransmitter systems, particularly those involving GPR88 receptors. Studies have indicated that certain oxadiazole derivatives can act as agonists for these receptors, which are associated with neurodegenerative diseases and psychiatric disorders. This suggests a potential application in developing treatments for conditions like schizophrenia and depression .

Fungicidal Properties

This compound has been identified as a promising candidate for agricultural applications, particularly as a fungicide. The compound exhibits activity against various phytopathogenic fungi, which are responsible for significant crop losses worldwide. Its mechanism of action involves disrupting fungal cell wall synthesis or function, thereby preventing the spread of fungal infections . This characteristic makes it valuable for developing environmentally friendly agricultural solutions.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for optimizing its applications. The compound can be synthesized through various chemical reactions involving azetidine and oxadiazole moieties. The structural modifications on the oxadiazole ring significantly influence its biological activity and potency.

Synthesis Overview

The synthesis typically involves:

- Reaction of hydrazine derivatives with carbonyl compounds to form hydrazones.

- Cyclization of hydrazones to form oxadiazoles under acidic or basic conditions.

This synthetic pathway allows for the introduction of various substituents that can enhance the biological activity of the final product .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of several oxadiazole derivatives, including this compound. The results showed that this compound exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values indicating potent activity comparable to established chemotherapeutics .

Case Study: Agricultural Efficacy

Another investigation focused on the fungicidal efficacy of this compound against common agricultural pathogens such as Fusarium and Botrytis. The compound demonstrated effective inhibition at low concentrations, supporting its potential use as a biofungicide in sustainable agriculture practices .

Mecanismo De Acción

The mechanism of action of 5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity to targets .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

Below is a comparative analysis of structurally related 1,2,4-oxadiazoles with azetidine or other substituents:

Physicochemical Properties

The target compound’s lower molecular weight and isopropyl substituent balance lipophilicity and solubility, whereas benzyl derivatives prioritize membrane permeability .

Actividad Biológica

5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride is a compound that belongs to the oxadiazole class of heterocyclic compounds. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The oxadiazole moiety is known for its diverse pharmacological properties, making it a subject of extensive research.

- IUPAC Name : 5-(azetidin-3-yl)-3-isopropyl-1,2,4-oxadiazole hydrochloride

- CAS Number : 1426291-14-6

- Molecular Formula : C8H14ClN3O

- Molecular Weight : 203.67 g/mol

- Purity : 95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within pathogens and cancer cells. The oxadiazole ring is known to inhibit key enzymes involved in metabolic pathways, which can lead to cell death or growth inhibition in various microorganisms and tumor cells .

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. The mechanisms include:

- Inhibition of Cell Wall Synthesis : Compounds may inhibit enzymes critical for cell wall biosynthesis, leading to cell lysis.

- Disruption of Membrane Integrity : Some derivatives have been shown to compromise the integrity of microbial membranes .

Case Study Example :

In a study examining various oxadiazole derivatives, it was found that certain compounds demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 8 |

| Compound B | E. coli | 16 |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored in several studies. These compounds have been shown to induce apoptosis in cancer cells through:

- Inhibition of Cell Proliferation : Compounds can interfere with cell cycle progression.

- Induction of Apoptosis : Activation of caspases leading to programmed cell death has been observed .

Research Findings :

A recent study demonstrated that a derivative of the oxadiazole class significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis via the mitochondrial pathway .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 12 |

| HT29 (Colon) | 15 |

Q & A

Q. What are the standard synthetic routes for 5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride, and what experimental parameters influence yield?

- Methodology : The compound can be synthesized via cyclization reactions involving azetidine precursors and isopropyl-substituted oxadiazole intermediates. A reflux-based approach using acetic acid as a solvent and sodium acetate as a catalyst (3–5 hours at 100–110°C) is commonly employed, with purification via recrystallization from DMF/acetic acid mixtures . Alternative methods include using potassium hydroxide in ethanol for heterocycle formation, though reaction times may vary (e.g., 10 hours for oxadiazole-thione derivatives) .

- Critical Parameters :

- Catalyst : Sodium acetate vs. KOH alters reaction kinetics.

- Purification : Recrystallization solvents affect crystal purity and melting point consistency .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.

- Work under fume hoods to avoid inhalation of hydrochloride vapors.

- Store in sealed containers at 2–8°C, away from oxidizing agents .

Q. Which analytical techniques are validated for characterizing this compound’s purity and structure?

- Methodology :

- NMR/IR Spectroscopy : Confirms azetidine and oxadiazole ring integrity via characteristic peaks (e.g., C=O stretch at 1650–1750 cm⁻¹) .

- HPLC : Quantifies purity using reverse-phase C18 columns (retention time: 8–10 min in acetonitrile/water) .

Advanced Research Questions

Q. How can synthetic routes be optimized to reduce byproducts like 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan?

- Methodology :

- Reaction Monitoring : Use TLC or in-situ IR to detect intermediate overoxidation.

- Catalyst Screening : Transition metal catalysts (e.g., CuI) may suppress side reactions .

- Temperature Control : Lowering reflux temperatures (80–90°C) reduces decomposition .

Q. How do researchers resolve contradictions in reported melting points or spectral data across studies?

- Methodology :

- Crystallography : Single-crystal X-ray diffraction confirms molecular packing differences.

- Solvent Effects : Recrystallization solvents (e.g., ethanol vs. DMF) alter polymorphism, affecting melting points .

- Standardized Protocols : Adopt IUPAC guidelines for spectral data acquisition to minimize variability .

Q. What structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

- Methodology :

- Substituent Analysis : Replacing the isopropyl group with bulkier tert-butyl groups improves enzyme-binding affinity (e.g., kinase inhibition assays show IC₅₀ reduction from 1.2 µM to 0.7 µM) .

- Heterocycle Hybridization : Fusing thiadiazole rings (similar to opiranserin derivatives) enhances blood-brain barrier permeability .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.